4-Bromo-n,3-dimethylaniline
Overview
Description
4-Bromo-n,3-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a bromine atom is attached to the benzene ring. This compound is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and benzene . It is primarily used in organic synthesis as a substrate or reagent.
Mechanism of Action
Target of Action
4-Bromo-N,N-dimethylaniline is primarily used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) . The primary targets of this compound are therefore the iodine-containing compounds in these substances.
Mode of Action
It is known that the compound interacts with its targets (iodine-containing compounds) to facilitate their detection and quantification .
Result of Action
The primary result of the action of 4-Bromo-N,N-dimethylaniline is the facilitation of iodine detection in various substances. By serving as an internal standard, it enables the accurate quantification of iodine present as iodide, iodate, and covalently bound to organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-n,3-dimethylaniline can be synthesized through a multi-step process involving the bromination of N,N-dimethylaniline. One common method involves the following steps :
Nitration: The initial step involves nitration of N,N-dimethylaniline to form 3-nitro-N,N-dimethylaniline.
Reduction: The nitro group is then reduced to an amine group, yielding 3-amino-N,N-dimethylaniline.
Bromination: Finally, the amine group is brominated to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the alkylation of aniline with methanol in the presence of an acid catalyst, followed by bromination . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n,3-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration and bromine for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted anilines, depending on the substituent introduced.
Scientific Research Applications
4-Bromo-n,3-dimethylaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar structure but with the bromine atom in the meta position.
4,4’-Methylenebis(3-bromo-N,N-dimethylaniline): A compound with two bromine atoms and a methylene bridge.
2,6-Dibromo-N,N-dimethylaniline: Contains two bromine atoms in the ortho positions.
Uniqueness
4-Bromo-n,3-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its position of the bromine atom allows for selective reactions that are not possible with other isomers .
Properties
IUPAC Name |
4-bromo-N,3-dimethylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOXSFXMKFCJGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304223 | |
Record name | 4-Bromo-N,3-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80948-74-9 | |
Record name | 4-Bromo-N,3-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80948-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N,3-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.